Synthesis and characterization of potassium hydrogen carbonate urea complex
Synthesis and characterization of potassium hydrogen carbonate urea complex
A comprehensive guide to the synthesis and characterization of the potassium hydrogen carbonate urea complex, tailored for researchers, scientists, and professionals in drug development. This document outlines the synthetic protocol, detailed characterization methodologies, and relevant data, presented in a clear and structured format.
Introduction
The complex formed between potassium hydrogen carbonate (KHCO₃) and urea (CO(NH₂)₂) holds significant interest due to its applications in various fields, including as a fire-extinguishing agent. This technical guide provides an in-depth overview of the synthesis and characterization of this complex, offering a foundational resource for its further investigation and application.
Synthesis of Potassium Hydrogen Carbonate Urea Complex
The synthesis of the potassium hydrogen carbonate urea complex is primarily achieved through a solid-state reaction. The following protocol is based on established methods for producing related compositions.
Experimental Protocol: Solid-State Synthesis
This method involves the direct heating of a mixture of potassium bicarbonate and urea.
Materials:
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Potassium bicarbonate (KHCO₃), analytical grade
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Urea (CO(NH₂)₂), analytical grade
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Methanol, ethanol, or dimethylformamide (for purification)
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Mortar and pestle
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Oven or heating mantle with temperature control
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Reaction vessel (e.g., round-bottom flask)
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Extraction apparatus (e.g., Soxhlet extractor)
Procedure:
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Preparation of Reactants: Dry the potassium bicarbonate and urea to remove any residual moisture.
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Mixing: Combine one mole of urea with 0.75 to 1.0 mole of potassium bicarbonate in a mortar.[1] Gently grind the two solids together to ensure a homogeneous mixture.
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Reaction: Transfer the mixture to a suitable reaction vessel. Heat the mixture to a temperature between 110°C and 120°C.[1] Maintain this temperature for three to four hours.[1] The reaction occurs in the solid state.[1]
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Cooling: After the reaction period, allow the product to cool to room temperature.
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Purification: The resulting product will be a mixture of the complex and unreacted urea. To isolate the complex, the unreacted urea is removed by solvent extraction using methanol, ethanol, or dimethylformamide.[1] A Soxhlet extraction can be employed for efficient purification.
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Drying: After extraction, dry the purified complex in an oven at a temperature sufficient to remove the extraction solvent, ensuring the temperature is below the decomposition temperature of the complex.
Synthesis Workflow Diagram
Caption: Workflow for the solid-state synthesis of the potassium hydrogen carbonate urea complex.
Characterization of the Complex
A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques and expected outcomes.
Physicochemical Properties
Basic physicochemical properties provide initial data about the complex.
| Property | Value | Source |
| Molecular Formula | C₂H₅KN₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| CAS Number | 70528-85-7 | [2] |
| Appearance | White crystalline solid (expected) | |
| Solubility | Soluble in water (expected) |
Spectroscopic Characterization
Spectroscopic methods are crucial for elucidating the molecular structure and bonding within the complex.
FTIR spectroscopy is used to identify the functional groups present in the complex and to observe any shifts in vibrational frequencies upon complexation.
Experimental Protocol:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with potassium bromide powder and pressing it into a transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
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Analysis: Identify characteristic peaks for N-H, C=O, C-N, and O-H functional groups and compare them to the spectra of the starting materials.
Expected Observations:
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Shifts in the C=O stretching vibration of urea (typically around 1680 cm⁻¹) and the carbonate bands of KHCO₃ upon complex formation.
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Changes in the N-H stretching and bending vibrations of urea, indicating hydrogen bonding interactions.
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A new characteristic stretching peak may appear around 1386 cm⁻¹, which can be indicative of reactive –NH₂ functional groups.[3]
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.
Experimental Protocol:
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Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.
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Data Acquisition: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm) and collect the scattered light.
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Analysis: Analyze the vibrational modes, paying close attention to the carbonate and urea-related bands.
Crystallographic Characterization
X-ray diffraction techniques are essential for determining the crystal structure of the complex.
PXRD is used to assess the crystallinity and phase purity of the synthesized product.
Experimental Protocol:
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Sample Preparation: Grind the sample to a fine powder.
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Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern over a range of 2θ angles.
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Analysis: Compare the resulting diffractogram with those of the starting materials to confirm the formation of a new crystalline phase.
If suitable single crystals can be grown, SC-XRD can provide a definitive three-dimensional structure of the complex.
Experimental Protocol:
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Crystal Growth: Attempt to grow single crystals from a suitable solvent by slow evaporation.
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Data Collection: Mount a single crystal on a goniometer and collect diffraction data.
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Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and decomposition behavior of the complex.
TGA measures the change in mass of a sample as a function of temperature.
Experimental Protocol:
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Sample Preparation: Place a small, accurately weighed amount of the sample in a TGA crucible.
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Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
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Analysis: Analyze the resulting curve to determine the decomposition temperatures and mass losses associated with the degradation of the complex. The decomposition of potassium hydrogen carbonate typically begins around 364 K (91 °C).[4][5]
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and thermal events.
Experimental Protocol:
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Sample Preparation: Seal a small amount of the sample in an aluminum pan.
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Data Acquisition: Heat the sample at a constant rate and record the heat flow relative to an empty reference pan.
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Analysis: Identify endothermic or exothermic peaks corresponding to melting, decomposition, or phase transitions.
Characterization Workflow Diagram
Caption: Logical workflow for the comprehensive characterization of the complex.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of the potassium hydrogen carbonate urea complex. The outlined protocols and analytical workflows offer a systematic approach for researchers to produce and thoroughly analyze this compound. The resulting data will be invaluable for understanding its fundamental properties and for the development of its applications in various scientific and industrial domains.
References
- 1. US3536620A - Fire-extinguishing compositions comprising the reaction products of urea and a bicarbonate,carbonate or hydroxide of sodium or potassium - Google Patents [patents.google.com]
- 2. Potassium;hydrogen carbonate;urea | C2H5KN2O4 | CID 23717383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition of Potassium Hydrogen Carbonate: Thermochemistry, Kinetics, and Textural Changes in Solids [agris.fao.org]
